1-Bromo-4-phenylbutane
Description
Historical Context of Related Phenyl-Substituted Halobutanes in Synthetic Methodologies
The use of phenyl-substituted halobutanes in organic synthesis has a well-established history. These compounds have long been recognized as important intermediates for the construction of carbocyclic and heterocyclic ring systems. Early synthetic methodologies often focused on leveraging the reactivity of the halogen to perform cyclization reactions.
For instance, the intramolecular alkylation of a phenyl ring by a tethered haloalkane, a reaction central to the utility of 1-bromo-4-phenylbutane, has been a cornerstone of synthetic strategy for over a century. A historical challenge in these reactions was controlling the regioselectivity of the cyclization and minimizing the formation of polymeric byproducts. google.comgoogle.com
The development of Friedel-Crafts chemistry significantly advanced the utility of these compounds. The use of various Lewis acids allowed for more controlled and efficient cyclialkylation reactions. For example, the synthesis of tetralin from 1-chloro-4-phenylbutane using aluminum chloride and ferric chloride as catalysts has been documented. chemdad.com
The advent of organometallic chemistry, particularly the discovery and development of Grignard reagents, opened up new avenues for the application of phenyl-substituted halobutanes. libretexts.org The ability to convert these relatively unreactive halides into potent carbon nucleophiles revolutionized synthetic organic chemistry, enabling the formation of complex carbon skeletons with high efficiency.
Over the years, research has focused on refining these classic reactions and developing new synthetic methods. This includes the use of transition metal catalysts to mediate cross-coupling reactions and the development of more selective and milder reagents for functional group transformations. These advancements have solidified the role of phenyl-substituted halobutanes as indispensable tools in the synthetic chemist's arsenal.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQQAHIVODAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293481 | |
| Record name | 1-Bromo-4-phenylbutane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13633-25-5 | |
| Record name | 1-Bromo-4-phenylbutane | |
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| Record name | 1-Bromo-4-phenylbutane | |
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| Record name | 1-BROMO-4-PHENYLBUTANE | |
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Methodologies for the Synthesis of 1 Bromo 4 Phenylbutane
Established Synthetic Routes and Mechanistic Considerations
Bromination of 4-Phenylbutanol
A direct and common method for the synthesis of 1-bromo-4-phenylbutane is the bromination of its corresponding alcohol, 4-phenylbutanol. This transformation involves the conversion of the hydroxyl group (-OH) into a good leaving group, which is subsequently displaced by a bromide ion.
One specific method for this conversion involves the use of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). google.com In this reaction, 4-phenylbutanol is treated with a solution of carbon tetrabromide and triphenylphosphine in a suitable solvent like dichloromethane (B109758) at a controlled temperature. google.com The reaction mechanism is an example of the Appel reaction. The triphenylphosphine attacks a bromine atom on the carbon tetrabromide, forming a phosphonium (B103445) salt and the tribromomethanide anion. The alcohol's oxygen atom then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt. The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen, resulting in the formation of this compound and triphenylphosphine oxide.
Table 1: Bromination of 4-Phenylbutanol with CBr4/PPh3
| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Phenylbutanol | Carbon Tetrabromide | Triphenylphosphine | Dichloromethane | 0 °C | 1.5 hours | Not explicitly stated, but 21.3 g of product was obtained from 15.0 g of starting material. | google.com |
Other standard methods for the bromination of alcohols, such as reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr3), are also applicable for the synthesis of this compound from 4-phenylbutanol.
Friedel-Crafts Alkylation Approaches
Friedel-Crafts reactions and their modifications represent a powerful tool for the formation of carbon-carbon bonds to an aromatic ring. Several strategies based on this reaction have been developed for the synthesis of this compound.
A robust and widely employed method involves the Friedel-Crafts acylation of benzene (B151609) with a 4-bromobutyryl halide, followed by the reduction of the resulting ketone. quickcompany.ingoogle.comgoogle.com This two-step process is advantageous as it avoids the issues of polyalkylation and carbocation rearrangements often associated with direct Friedel-Crafts alkylation. quickcompany.in
The first step is a classic Friedel-Crafts acylation, where benzene is treated with a 4-bromobutyryl halide (e.g., 4-bromobutyryl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). quickcompany.in The Lewis acid activates the acyl halide, facilitating the electrophilic attack on the benzene ring to form 4-bromo-1-phenylbutan-1-one. quickcompany.in
The second step involves the reduction of the carbonyl group of the 4-bromobutyrophenone (B1616600) intermediate. quickcompany.in This can be achieved through catalytic hydrogenation, for instance, using hydrogen gas in the presence of a palladium on carbon (Pd-C) catalyst. quickcompany.ingoogle.comgoogle.com This reduction selectively converts the ketone to a methylene (B1212753) group, yielding the final product, this compound. quickcompany.in
Table 2: Synthesis of this compound via Friedel-Crafts Acylation and Reduction
| Step | Starting Material | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acylation | Benzene and 4-Bromobutyryl Halide | - | Aluminum Chloride | 4-bromo-1-phenylbutan-1-one | Not explicitly stated for this step alone. | quickcompany.in |
| Reduction | 4-bromo-1-phenylbutan-1-one | Hydrogen | 5% Palladium on Carbon | This compound | 98.2% (from 4-bromobutyrophenone) | quickcompany.in |
An alternative approach utilizes the ring-opening of tetrahydrofuran (B95107) (THF) to generate a four-carbon electrophile that can then alkylate benzene. A patented process describes a multi-step synthesis beginning with the reaction of tetrahydrofuran with an acyl chloride (such as benzoyl chloride) in the presence of zinc chloride as a catalyst. google.com This reaction opens the THF ring to produce a 4-chlorobutanol ester. google.com
This intermediate, without being isolated, is then subjected to a Friedel-Crafts alkylation with benzene using aluminum trichloride (B1173362) as the catalyst. google.com The reaction results in the formation of a 4-phenyl-butanol ester. google.com Finally, hydrolysis of this ester under alkaline conditions yields 4-phenylbutanol, which can then be brominated as described in section 2.1.1 to give this compound. google.com Theoretical studies have also been conducted to understand the key factors affecting the activation energies for the ring-opening reactions of tetrahydrofuran by Lewis acids. nih.govacs.org
The direct Friedel-Crafts alkylation of benzene with a 4-halobutanol, such as 4-chlorobutanol, in the presence of a Lewis acid catalyst is a known route to produce 4-phenylbutanol. quickcompany.in This intermediate can then be brominated to afford this compound.
However, this method is often complicated by the formation of dialkylated byproducts. quickcompany.in The monoalkylated product, 4-phenylbutanol, is more reactive than benzene itself towards further alkylation, leading to the formation of undesired disubstituted products. quickcompany.in This lack of selectivity can make this route less efficient for the synthesis of the target compound.
Grignard Reagent-Mediated Syntheses
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. A plausible synthetic route to this compound involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a suitable four-carbon electrophile.
One such approach is the reaction of phenylmagnesium bromide with 1,4-dibromobutane. In this reaction, the nucleophilic phenyl group of the Grignard reagent attacks one of the carbon atoms bearing a bromine atom in 1,4-dibromobutane, displacing a bromide ion in a nucleophilic substitution reaction. This forms the desired carbon-carbon bond and yields this compound. Careful control of the stoichiometry is crucial to favor the mono-substitution product and minimize the formation of the disubstitution product, 1,4-diphenylbutane.
Novel and Optimized Synthetic Strategies
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalytic approaches are at the forefront of modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity while often requiring milder reaction conditions. A notable optimized process for producing this compound involves a two-step catalytic sequence. nih.govgoogle.comgoogle.com
The first step is a Friedel-Crafts acylation reaction where a 4-bromobutyryl halide is reacted with benzene in the presence of a Lewis acid catalyst to form 4-bromobutyrophenone. nih.govgoogle.comgoogle.com The subsequent step involves the catalytic hydrogenation of the ketone group of 4-bromobutyrophenone to a methylene group, yielding the final product, this compound. nih.govgoogle.comgoogle.com This method is advantageous as it avoids potential rearrangements that can occur in direct Friedel-Crafts alkylations and allows for controlled synthesis. chemistrysteps.comyoutube.comlibretexts.org
A variety of metal catalysts have been shown to be effective for the hydrogenation step, including palladium, platinum, nickel, and ruthenium. nih.govgoogle.com The use of these catalysts allows the reaction to proceed under a hydrogen atmosphere, providing high yields of the desired product. nih.govgoogle.com For instance, the use of 5% Palladium on carbon (Pd-C) has been demonstrated to effectively catalyze the reduction of 4-bromobutyrophenone to this compound. nih.govgoogle.com
Table 1: Catalytic Synthesis of this compound
| Step | Reactants | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1. Acylation | 4-Bromobutyryl halide, Benzene | Lewis Acid (e.g., AlCl₃) | 4-Bromobutyrophenone | Not specified | nih.govgoogle.comgoogle.com |
| 2. Hydrogenation | 4-Bromobutyrophenone, Hydrogen | 5% Pd-C | This compound | 98.2 | nih.govgoogle.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While specific, detailed research on green synthesis routes for this compound is not extensively documented, the application of green chemistry principles to its synthesis is a critical area for future development. Potential strategies include the use of solvent-free reaction conditions and reactions in aqueous media.
Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry as it reduces waste, lowers costs, and can sometimes lead to faster reaction times and higher yields. researchgate.net Mechanochemical methods, such as grinding or ball milling, are examples of solvent-free techniques that can promote reactions between solid reactants. rsc.org
While a specific solvent-free synthesis of this compound has not been reported, the concept could be applied to its synthesis. For instance, a solvent-free approach to the bromination of an appropriate precursor could be envisioned. Research has shown the successful solvent-free bromination of various aromatic compounds by generating molecular bromine in situ from solid reagents. researchgate.net This approach eliminates the need for hazardous solvents and simplifies product purification.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Conducting organic reactions in water can offer significant environmental benefits. Although many organic compounds have low solubility in water, techniques such as the use of phase-transfer catalysts can facilitate reactions between immiscible reactants.
For the synthesis of this compound, an aqueous approach could be considered for the bromination step of a precursor like 4-phenylbutanol. The in-situ generation of brominating agents in an aqueous medium is a known green technique. For example, the oxidation of bromide salts with an oxidizing agent in water can produce bromine for the reaction, avoiding the direct handling of hazardous liquid bromine. nih.gov This methodology has been successfully applied to the bromination of other organic substrates and represents a promising green alternative for the synthesis of this compound. nih.gov
Reactivity and Reaction Mechanisms of 1 Bromo 4 Phenylbutane in Complex Organic Transformations
Nucleophilic Substitution Reactions of the Bromine Moiety
The bromine atom in 1-bromo-4-phenylbutane, being a good leaving group, is susceptible to substitution by a wide range of nucleophiles. These reactions can proceed through different mechanistic pathways, primarily S_N1 and S_N2, and can also lead to intramolecular cyclization products.
This compound is a primary alkyl halide. As such, its reactions with nucleophiles are predominantly expected to follow the S_N2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Strong, unhindered nucleophiles favor the S_N2 mechanism. For instance, reactions with nucleophiles like cyanide (CN⁻), azide (N₃⁻), and iodide (I⁻) are expected to proceed efficiently via an S_N2 pathway to yield the corresponding substituted products.
Conversely, the S_N1 (unimolecular nucleophilic substitution) pathway is generally disfavored for primary alkyl halides due to the high energy of the primary carbocation intermediate that would need to form. However, under specific conditions, such as in the presence of a strong Lewis acid or in a highly ionizing, non-nucleophilic solvent, rearrangement to a more stable secondary carbocation via a hydride shift could potentially facilitate an S_N1-type reaction, though this is not the typical reactivity profile for this substrate.
The following table summarizes the expected products from the reaction of this compound with various nucleophiles, predominantly via the S_N2 mechanism.
| Nucleophile | Reagent Example | Product | Reaction Pathway |
| Cyanide | Sodium Cyanide (NaCN) | 5-Phenylpentanenitrile | S_N2 |
| Azide | Sodium Azide (NaN₃) | 1-Azido-4-phenylbutane | S_N2 |
| Iodide | Potassium Iodide (KI) | 1-Iodo-4-phenylbutane | S_N2 |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Phenylbutan-1-ol | S_N2 |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-4-phenylbutane | S_N2 |
The structure of this compound, with a reactive bromine atom at one end of a four-carbon chain and a phenyl group at the other, allows for intramolecular cyclization reactions under appropriate conditions. A notable example is the intramolecular Friedel-Crafts alkylation.
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the carbon-bromine bond can be polarized, leading to the formation of a carbocationic intermediate. This electrophilic center can then be attacked by the electron-rich phenyl ring, resulting in the formation of a new carbon-carbon bond and the closure of a six-membered ring. The product of this reaction is tetralin (1,2,3,4-tetrahydronaphthalene). masterorganicchemistry.comwikipedia.org This type of reaction is a powerful method for the construction of polycyclic aromatic systems.
The mechanism proceeds through the initial formation of a complex between the Lewis acid and the bromine atom, followed by the generation of a primary carbocation. This carbocation can then be attacked by the ortho position of the phenyl ring, leading to a resonance-stabilized intermediate. Subsequent loss of a proton restores aromaticity and yields the final tetralin product.
Metal-Catalyzed Cross-Coupling Reactions
In addition to nucleophilic substitution, the bromine moiety in this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. organic-chemistry.org While traditionally applied to aryl and vinyl halides, recent advancements have extended its scope to include unactivated alkyl halides. organic-chemistry.orgorganic-chemistry.orgacs.org
For this compound, a primary alkyl bromide, the Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boronic acid. The choice of palladium catalyst and ligands is crucial for the successful coupling of alkyl bromides, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition step and prevent side reactions like β-hydride elimination. organic-chemistry.orgacs.org
Below is a table illustrating potential Suzuki-Miyaura coupling reactions of this compound.
| Coupling Partner | Catalyst/Ligand System (Example) | Product |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | 1,5-Diphenylpentane |
| 4-Vinylphenylboronic Acid | PdCl₂(dppf) | 1-Phenyl-4-(4-vinylphenyl)butane |
| 2-Thiopheneboronic Acid | Pd(PPh₃)₄ | 1-Phenyl-4-(2-thienyl)butane |
The Heck coupling reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the traditional Heck reaction primarily utilizes aryl and vinyl halides. The use of unactivated alkyl halides, such as this compound, in Heck-type reactions is more challenging due to the propensity for β-hydride elimination from the alkyl-palladium intermediate. acs.orgnih.govresearchgate.net
However, intramolecular Heck reactions of unactivated alkyl halides have been successfully developed. acs.orgresearchgate.net For intermolecular reactions, specific catalytic systems and reaction conditions are required to favor the desired cross-coupling over competing pathways. These may involve the use of specific ligands or reaction conditions that proceed through a radical mechanism rather than a purely organometallic one. nih.govacs.orgnih.gov If successful, the Heck reaction of this compound with an alkene, such as styrene, would yield a new, more complex unsaturated molecule.
Copper-catalyzed N-alkylation reactions provide a valuable method for the formation of carbon-nitrogen bonds. This compound can serve as an effective alkylating agent in these transformations, reacting with a variety of nitrogen-containing nucleophiles, including amines and carbamates.
These reactions typically employ a copper(I) or copper(II) salt as a catalyst, often in the presence of a ligand and a base. The mechanism is believed to involve the formation of a copper-amide or copper-carbamate intermediate, which then undergoes a coupling reaction with the alkyl halide. This methodology offers a milder alternative to traditional N-alkylation methods that may require harsh conditions. berkeley.eduescholarship.orgnih.gov
The following table presents examples of copper-catalyzed N-alkylation reactions involving this compound.
| Nitrogen Nucleophile | Catalyst/Ligand System (Example) | Product |
| Aniline | CuI / 1,10-Phenanthroline | N-(4-Phenylbutyl)aniline |
| Imidazole | CuBr / Pyridin-2-yl β-ketone | 1-(4-Phenylbutyl)-1H-imidazole |
| Benzamide | CuI / no ligand (photoinduced) | N-(4-Phenylbutyl)benzamide |
| Ethyl Carbamate | CuI / Schiff base ligand | Ethyl (4-phenylbutyl)carbamate |
Palladium-Catalyzed C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the creation of pharmaceuticals and materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for constructing these bonds. rug.nlwikipedia.org While initially developed for coupling amines with aryl halides, its scope has expanded to include alkyl halides.
For this compound, a palladium catalyst in the presence of a suitable phosphine ligand and a base can effectively couple the alkyl group with a wide range of primary and secondary amines. researchgate.net
The generally accepted catalytic cycle involves several key steps:
Oxidative Addition: A low-valent Palladium(0) complex reacts with this compound to form a Pd(II)-alkyl complex.
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired N-(4-phenylbutyl)amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the oxidative addition and reductive elimination steps. rug.nl
Table 1: Key Steps in Palladium-Catalyzed C-N Bond Formation
| Step | Description |
| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. |
| Ligand Exchange/Amine Coordination | The amine displaces a ligand on the Pd(II) complex. |
| Deprotonation | A base removes a proton from the coordinated amine to form an amido ligand. |
| Reductive Elimination | The alkyl and amido groups couple, forming the C-N bond and regenerating the Pd(0) catalyst. |
Elimination Reactions (E1, E2) and Stereochemical Outcomes in Related Systems
Alkyl halides like this compound can undergo elimination reactions to form alkenes. The two primary mechanisms for this transformation are the unimolecular (E1) and bimolecular (E2) pathways. lumenlearning.com
For this compound, which is a primary alkyl halide, the E2 mechanism is strongly favored, particularly in the presence of a strong base (e.g., hydroxide, alkoxides). libretexts.org The E1 mechanism is highly unlikely because it would require the formation of a very unstable primary carbocation. lumenlearning.com
The E2 reaction is a concerted, one-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) at the same time the C-Br bond breaks and a π-bond is formed. chemicalnote.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (second-order kinetics). chemicalnote.com
Regiochemistry and Stereochemistry:
Regioselectivity: In the case of this compound, there is only one type of β-hydrogen (on C3 of the butyl chain). Therefore, the elimination reaction yields a single, unambiguous product: 4-phenyl-1-butene .
Stereoselectivity: The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. mgscience.ac.in This means the H and Br atoms must be in the same plane and on opposite sides of the C-C bond. youtube.com While this compound itself is achiral and cannot form stereoisomeric alkenes, this requirement is crucial in more complex acyclic systems where it dictates whether an E- or Z-alkene is formed. researchgate.netlibretexts.org In systems with stereocenters, the diastereomer of the starting material will determine the stereochemistry of the resulting alkene product. youtube.com
Table 2: Comparison of E1 and E2 Reactions for this compound
| Feature | E2 Mechanism (Favored) | E1 Mechanism (Disfavored) |
| Kinetics | Second order: rate = k[Alkyl Halide][Base] | First order: rate = k[Alkyl Halide] |
| Base Requirement | Requires a strong base | Can proceed with a weak base |
| Intermediate | None (concerted transition state) | Carbocation |
| Substrate | Favored by 1°, 2°, and 3° halides | Favored by 3° and 2° halides; not viable for 1° |
| Stereochemistry | Requires anti-periplanar geometry; stereospecific | Not stereospecific |
Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring—in this case, the 4-bromobutyl group—influences both the rate of the reaction and the position of the incoming electrophile. libretexts.orgmsu.edu
The 4-bromobutyl group is an alkyl group . Alkyl groups are classified as activating and ortho-, para-directing . libretexts.orgwikipedia.org
Activating Effect: Alkyl groups are electron-donating through an inductive effect. wikipedia.org They push electron density into the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org
Directing Effect: The electron-donating nature of the alkyl group stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction. youtube.com Resonance structures show that the positive charge is delocalized onto the ortho and para positions. The stabilization is greatest when the electrophile attacks at these positions, leading to the formation of ortho and para substituted products as the major isomers. libretexts.orgpressbooks.pub The meta product is formed in only minor amounts. msu.edu
Common EAS reactions that this compound can undergo include:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid introduces an alkyl (-R) or acyl (-COR) group. uomustansiriyah.edu.iq
Functional Group Interconversions Involving the Bromine Atom
The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for functional group interconversions via nucleophilic substitution reactions. masterorganicchemistry.com As a primary alkyl halide, it reacts predominantly through the Sₙ2 mechanism , which involves a backside attack by a nucleophile in a single, concerted step. msu.edusolubilityofthings.com This allows for the efficient conversion of the bromo group into a wide variety of other functional groups.
Table 3: Examples of Functional Group Interconversions from this compound
| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |
| Hydroxide (⁻OH) | Sodium Hydroxide (NaOH) | Alcohol | 4-Phenyl-1-butanol |
| Alkoxide (⁻OR) | Sodium Ethoxide (NaOEt) | Ether | 1-Ethoxy-4-phenylbutane |
| Cyanide (⁻CN) | Sodium Cyanide (NaCN) | Nitrile | 5-Phenylpentanenitrile |
| Azide (⁻N₃) | Sodium Azide (NaN₃) | Azide | 1-Azido-4-phenylbutane |
| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Ester | 4-Phenylbutyl acetate |
| Thiolate (⁻SR) | Sodium Ethanethiolate (NaSEt) | Thioether (Sulfide) | Ethyl 4-phenylbutyl sulfide |
| Iodide (⁻I) | Sodium Iodide (NaI) in acetone | Alkyl Iodide | 1-Iodo-4-phenylbutane |
These transformations are fundamental in multi-step syntheses, allowing the 4-phenylbutyl scaffold to be incorporated into more complex molecular architectures. study.com The reaction with sodium iodide (the Finkelstein reaction) is a classic example of a halide exchange reaction.
Application of 1 Bromo 4 Phenylbutane As a Key Synthetic Intermediate
The reactivity of the carbon-bromine bond makes 1-Bromo-4-phenylbutane a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds. This property is extensively exploited in the synthesis of pharmaceutical precursors and APIs.
One of the most significant applications of this compound is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma. This compound is a critical starting material for preparing the intermediate 4-(4-phenylbutoxy)benzoic acid.
The synthesis involves an etherification reaction, specifically a Williamson ether synthesis, where this compound reacts with a hydroxybenzoate ester, such as methyl 4-hydroxybenzoate, in the presence of a base like potassium carbonate. The 4-phenylbutyl group is thereby attached to the phenolic oxygen, forming the characteristic side chain of the drug molecule. This resulting intermediate, 4-(4-phenylbutoxy)benzoic acid, is then further elaborated through several steps to yield the final Pranlukast molecule. The inclusion of the 4-phenylbutoxy side chain is crucial for the compound's biological activity, as it correctly positions the molecule to bind to and block the cysteinyl leukotriene receptor.
The 4-phenylbutyl structural motif is present in some histamine (B1213489) H1 receptor antagonists. These drugs are used to treat allergic reactions. While the synthesis of certain antihistamines, such as Terfenadine and its metabolite Fexofenadine, involves building a phenylbutyl-type side chain, direct synthetic routes employing this compound as the starting material are not prominently documented in readily available scientific literature. The synthesis of these complex molecules often proceeds through alternative pathways, for instance, starting from precursors like bromobenzene (B47551) and 4-chlorobutyryl chloride which are then assembled into the final structure.
Beyond specific drug classes, this compound is broadly utilized as a pharmaceutical intermediate for introducing the 4-phenylbutyl moiety into a wide range of biologically active compounds. google.comgoogle.com Its role as an alkylating agent is fundamental in medicinal chemistry for modifying lead compounds to enhance their efficacy, selectivity, or pharmacokinetic properties. Patents in the field of pharmaceutical synthesis frequently cite this compound as a reactant in the preparation of novel compounds being investigated for various therapeutic applications. google.comgoogle.com
Role in the Synthesis of Advanced Materials and Polymers
Based on available scientific literature, the application of this compound in the synthesis of advanced materials and polymers is not extensively documented. While alkyl bromides can, in principle, act as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), specific use-cases for this compound in this capacity are not widely reported. cmu.eduwikipedia.orgyoutube.combanglajol.info Similarly, its role in creating functionalized polymers or advanced materials with specific electronic or physical properties does not appear to be a major area of its application.
Utilization in Natural Product Synthesis
The 4-phenylbutyl structural unit is not a common motif in the vast array of known natural products. Consequently, this compound is not frequently employed as a key building block in the total synthesis of natural products. Synthetic efforts in this field typically focus on constructing molecular architectures found in nature, for which other precursors are more suitable.
Contributions to Complex Heterocyclic Compound Synthesis
This compound serves as a valuable reagent in the synthesis of complex heterocyclic compounds, particularly through the alkylation of heterocyclic nuclei. A notable example is its use in the C-H alkylation of indoles. nih.gov Research has demonstrated that nickel-catalyzed cross-coupling reactions can effectively attach the 4-phenylbutyl group to the indole (B1671886) ring system. nih.gov For instance, using a related compound, 1-bromo-4-chlorobutane, under nickel catalysis allows for the sequential alkylation of two different indole molecules, leading to the formation of unsymmetrical bis(indolyl)butane derivatives. nih.gov This methodology provides a powerful tool for constructing complex molecules that incorporate both a heterocyclic core and a flexible phenylalkyl side chain, which are valuable scaffolds in drug discovery. nih.gov
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 13633-25-5 | C₁₀H₁₃Br |
| Pranlukast | 103177-37-3 | C₂₇H₂₃N₅O₄ |
| 4-(4-Phenylbutoxy)benzoic acid | 30131-16-9 | C₁₇H₁₈O₃ |
| Methyl 4-hydroxybenzoate | 99-76-3 | C₈H₈O₃ |
| Potassium carbonate | 584-08-7 | K₂CO₃ |
| Terfenadine | 50679-08-8 | C₃₂H₄₁NO₂ |
| Fexofenadine | 83799-24-0 | C₃₂H₃₉NO₄ |
| Bromobenzene | 108-86-1 | C₆H₅Br |
| 4-Chlorobutyryl chloride | 4635-59-0 | C₄H₆Cl₂O |
| Indole | 120-72-9 | C₈H₇N |
| 1-Bromo-4-chlorobutane | 6940-78-9 | C₄H₈BrCl |
Advanced Spectroscopic and Computational Investigations of 1 Bromo 4 Phenylbutane Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving alkyl halides. By calculating the electronic structure and energies of reactants, products, and transition states, DFT can map out the potential energy surface of a reaction, providing crucial information about its feasibility and kinetics. For 1-bromo-4-phenylbutane, DFT studies can illuminate the competition between different reaction pathways, such as substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions, which are characteristic of bromoalkanes.
Global Reactivity Descriptors offer a picture of the molecule's stability and reactivity as a whole. Key global descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability.
Electronic Chemical Potential (μ): Describes the escaping tendency of electrons from a system in its ground state.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These global descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the phenyl group's electron-withdrawing nature and the bromine atom's electronegativity will influence these orbital energies and, consequently, the global reactivity descriptors.
Local Reactivity Descriptors , such as the Fukui function and local softness, pinpoint the reactivity of specific atomic sites within the molecule. researchgate.net The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, these descriptors can identify the carbon atom bonded to the bromine as the primary site for nucleophilic attack and can also shed light on the reactivity of the aromatic ring towards electrophiles.
| Descriptor | Definition | Predicted Trend for this compound |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate hardness, indicating a balance between stability and reactivity. |
| Electronic Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Negative value, indicating overall stability but susceptibility to electron donation. |
| Electrophilicity Index (ω) | μ2 / 2η | Moderate electrophilicity, suggesting it can act as an electrophile in reactions. |
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. DFT calculations incorporating implicit or explicit solvent models can effectively capture these effects. For reactions of this compound, particularly nucleophilic substitutions, the choice of solvent is critical.
In polar protic solvents (e.g., water, ethanol), the solvent molecules can form hydrogen bonds with both the leaving group (bromide ion) and the nucleophile. This solvation stabilizes the transition state of an S(_N)1 reaction, favoring a carbocation intermediate. Conversely, it can hinder an S(_N)2 reaction by creating a "solvent cage" around the nucleophile, reducing its reactivity. quora.comlibretexts.org
In polar aprotic solvents (e.g., acetone, dimethylformamide), the solvent can solvate cations but not anions as effectively. This leaves the nucleophile relatively "naked" and highly reactive, thus accelerating S(_N)2 reactions. libretexts.orglibretexts.org DFT studies can quantify the energy differences between reactants, transition states, and products in various solvents, providing a theoretical basis for solvent selection in synthetic applications. nih.gov
| Solvent Type | Effect on SN1 Pathway | Effect on SN2 Pathway | Rationale |
|---|---|---|---|
| Polar Protic | Favored | Disfavored | Stabilization of carbocation and leaving group; solvation of nucleophile. quora.com |
| Polar Aprotic | Disfavored | Favored | Poor solvation of anionic nucleophile, increasing its reactivity. libretexts.orglibretexts.org |
| Nonpolar | Disfavored | Disfavored | Poor solubility of ionic reactants and stabilization of charged intermediates. |
Molecular Dynamics Simulations for Conformational Analysis and Reaction Trajectories
While DFT provides static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational landscape of flexible molecules like this compound and trace the trajectories of reacting species.
The butyl chain in this compound allows for considerable conformational flexibility. Different conformers, arising from rotation around the C-C single bonds, will have different energies and may exhibit different reactivities. MD simulations can identify the most stable conformers and the energy barriers between them, providing a statistical understanding of the molecule's structure in solution. This is crucial for understanding how the molecule's shape influences its interaction with other reactants.
Furthermore, MD simulations can be used to model the entire course of a chemical reaction, from the approach of the reactants to the formation of products. These simulations can reveal intricate details of the reaction mechanism, such as the role of solvent molecules in facilitating or hindering the reaction, and can help visualize the structural changes that occur during the formation and breaking of chemical bonds.
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, including but not limited to DFT, are fundamental to understanding the intricate details of reaction mechanisms. wikipedia.org These methods can be used to construct detailed potential energy surfaces that map the energy of the system as a function of the geometric arrangement of the atoms. nih.gov By identifying the minimum energy pathways on these surfaces, chemists can elucidate the step-by-step mechanism of a reaction.
For this compound, quantum chemical calculations can be employed to:
Determine the nature of the transition state: For example, in a nucleophilic substitution reaction, calculations can distinguish between the concerted backside attack characteristic of an S(_N)2 mechanism and the stepwise formation of a carbocation in an S(_N)1 mechanism.
Calculate activation energies: The energy barrier that must be overcome for a reaction to occur can be accurately calculated, providing a theoretical prediction of the reaction rate.
Investigate the role of catalysts: The effect of a catalyst on the reaction mechanism can be modeled by including the catalyst in the quantum chemical calculations and determining how it lowers the activation energy.
These calculations provide a theoretical framework for interpreting experimental observations and for designing new and more efficient chemical reactions. nih.govrsc.org
Spectroscopic Probing of Reaction Intermediates (e.g., EPR, Time-Resolved Luminescence)
Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to detect by conventional spectroscopic methods. Advanced techniques such as Electron Paramagnetic Resonance (EPR) and time-resolved luminescence spectroscopy are invaluable for probing these transient species.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. bruker.com In reactions of this compound, radical intermediates might be formed under certain conditions, for example, in Grignard reagent formation or in some radical-initiated substitution or elimination reactions. harvard.edu EPR spectroscopy can provide definitive evidence for the presence of these radical intermediates and can also yield information about their electronic structure and environment. cardiff.ac.uknih.gov
Time-resolved luminescence spectroscopy can be used to study the dynamics of excited states and to detect fluorescent or phosphorescent reaction intermediates. youtube.comoxinst.com While this compound itself is not strongly luminescent, this technique could be applied if it were to react with a fluorescent probe or if a reaction intermediate, such as a carbocation, could be induced to fluoresce. By measuring the lifetime and spectrum of the luminescence, it is possible to gain insights into the kinetics of the reaction and the nature of the intermediates involved.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The pursuit of green chemistry has put a spotlight on developing synthetic routes that are both sustainable and atom-economical. Traditional methods for synthesizing 1-Bromo-4-phenylbutane often involve reagents that lead to significant waste. For instance, a common laboratory-scale synthesis involves the reaction of 4-phenylbutanol with carbon tetrabromide and triphenylphosphine (B44618). prepchem.com While effective, this reaction generates triphenylphosphine oxide as a stoichiometric byproduct, which has a high molecular weight and is discarded, resulting in poor atom economy.
A more atom-economical approach is outlined in patents, which describes a two-step process starting from γ-butyrolactone and benzene (B151609). google.comgoogle.com This method involves a Friedel-Crafts acylation to form 4-bromo-1-phenylbutan-1-one, followed by a catalytic hydrogenation of the ketone to yield the final product. google.comgoogle.com This process is more advantageous for industrial-scale production as it starts from inexpensive materials and avoids high-molecular-weight byproducts. google.com
Future research is focused on refining these processes further. The ideal synthesis would involve the direct, catalytic conversion of a readily available feedstock with minimal waste. Advances in C-H activation could one day enable the direct bromination of butylbenzene (B1677000) at the terminal position, representing an ultimate goal in terms of atom economy and process simplification.
| Method | Starting Materials | Key Reagents | Key Byproducts | Atom Economy Assessment |
|---|---|---|---|---|
| Appel-type Reaction | 4-Phenylbutanol | CBr4, PPh3 | Triphenylphosphine oxide (Ph3PO), Bromoform (CHBr3) | Low; generates a high mass of waste relative to the product. |
| Catalytic Two-Step Process | γ-Butyrolactone, Benzene | Lewis Acid (e.g., AlCl3), H2, Metal Catalyst (e.g., Pd/C) | Water (H2O) | High; most atoms from the reactants are incorporated into the final product. google.comgoogle.com |
Exploration of Novel Catalytic Systems for Challenging Transformations
The carbon-bromine bond in this compound is a key functional group for transformations like nucleophilic substitutions and cross-coupling reactions. While catalysts based on palladium, platinum, and nickel are standard for many of these reactions, research is moving towards more novel and robust catalytic systems. google.comgoogle.com
Future explorations in this area include the use of earth-abundant metal catalysts, such as iron or copper, to perform cross-coupling reactions, which would offer a more sustainable and cost-effective alternative to precious metal catalysts. Another emerging field is photoredox catalysis, where visible light is used to drive chemical reactions. Such systems could enable previously challenging transformations of this compound under exceptionally mild conditions, including direct C-H functionalization at other positions on the molecule. rsc.org The development of dual-catalytic systems, which combine two different types of catalysts to work in concert, could also unlock new reaction pathways for creating more complex molecules from this versatile building block.
Asymmetric Synthesis Utilizing this compound Scaffolds
The creation of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where often only one of a molecule's two mirror-image forms (enantiomers) provides the desired therapeutic effect. sciencedaily.com While this compound itself is not chiral, it can be used as a substrate in reactions that create a new chiral center.
A significant future direction is the use of this compound in enantioselective cross-coupling reactions. By pairing the substrate with a suitable nucleophile and a transition metal catalyst bearing a chiral ligand, it is theoretically possible to form a new carbon-carbon or carbon-heteroatom bond with a high degree of stereocontrol. For example, asymmetric Suzuki-Miyaura couplings have been successfully applied to other bromo-compounds to create axially chiral biaryls, demonstrating the potential of this approach. rsc.org Future research will likely focus on designing new chiral ligands specifically tailored for reactions with flexible alkyl halides like this compound to control the stereochemistry of the resulting products.
Bio-Inspired and Biomimetic Transformations
Nature utilizes enzymes to perform chemical transformations with unparalleled selectivity and efficiency under mild conditions. Harnessing this capability for synthetic chemistry is a major goal of modern research. Bio-inspired and biomimetic approaches for the functionalization of this compound represent a frontier with significant potential.
One promising avenue is the use of halogenase and dehalogenase enzymes. nih.govnih.govacs.org Engineered haloalkane dehalogenases could potentially be used to convert this compound into 4-phenylbutanol with high selectivity and without the need for harsh reagents. nih.govnih.gov Furthermore, enzymes that catalyze C-H functionalization, such as cytochrome P450 monooxygenases, could be engineered to selectively oxidize the alkyl chain or the phenyl ring of the molecule. nih.gov This would allow for the introduction of new functional groups in a way that is difficult to achieve with traditional chemical methods, providing novel derivatives for various applications.
| Enzyme Class | Potential Transformation of this compound | Potential Advantage |
|---|---|---|
| Haloalkane Dehalogenase | Conversion of the C-Br bond to a C-OH group (forming 4-phenylbutanol). nih.gov | Mild, aqueous conditions; high selectivity. |
| Cytochrome P450 Monooxygenase | Selective hydroxylation of the alkyl chain or aromatic ring. nih.gov | Regio- and stereoselective C-H activation. |
| Flavin-dependent Halogenases | Introduction of additional halogen atoms at specific sites. mdpi.com | Site-specific enzymatic halogenation under benign conditions. mdpi.com |
Applications in Flow Chemistry and Microreactor Technology
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better heat transfer, and improved scalability. These benefits are particularly relevant for reactions involving this compound, such as the formation of Grignard reagents.
The reaction of this compound with magnesium metal to form 4-phenylbutylmagnesium bromide is highly exothermic and can be difficult to control on a large scale in a batch reactor. Performing this reaction in a microreactor provides a much higher surface-area-to-volume ratio, allowing for rapid heat dissipation and precise temperature control, thus minimizing the formation of byproducts. google.comsemanticscholar.org Subsequent reactions of the Grignard reagent with electrophiles can also be carried out in a continuous flow setup, allowing for a safe and efficient multi-step synthesis. researchgate.net Future research will likely see the development of fully integrated flow systems for the synthesis and immediate consumption of reactive intermediates derived from this compound.
Integration of Machine Learning and Artificial Intelligence for Reactivity Prediction and Synthesis Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry. These tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design novel synthetic routes from scratch.
For this compound, ML models could be trained to predict its reactivity with a wide range of nucleophiles and under various catalytic conditions. This would allow researchers to quickly screen for the most promising reaction conditions in silico, saving significant time and resources in the laboratory. AI algorithms could also be employed to design multi-step synthetic pathways to complex target molecules, using this compound as a starting material. By learning from the entire body of published chemical knowledge, these systems can propose innovative and efficient routes that a human chemist might not consider.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Bromo-4-phenylbutane in laboratory settings?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution (SN2) reactions. A common approach involves alkylation of phenylbutane derivatives using hydrobromic acid (HBr) under controlled conditions. For example, 4-phenylbutanol can be treated with HBr in the presence of a sulfuric acid catalyst to facilitate bromide substitution at the terminal carbon. Reaction optimization includes temperature control (80–100°C) and inert atmosphere to minimize side reactions. Characterization via GC-MS or NMR ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the structure by identifying proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and brominated CH2 at δ 3.4–3.6 ppm).
- IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M]⁺ at m/z 212) and fragmentation patterns.
Cross-referencing with spectral databases (e.g., SDBS, PubChem) ensures accuracy .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Purity is assessed via:
- Chromatography : HPLC or GC with flame ionization detection (FID) to quantify impurities.
- Elemental Analysis : Confirms %C, %H, and %Br alignment with theoretical values.
- Melting Point/Boiling Point Consistency : Deviations >2°C indicate contamination. Recrystallization in hexane or distillation (bp ~200–205°C) are common purification steps .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The phenyl group induces steric hindrance at the γ-position, affecting reactivity in Suzuki or Grignard couplings. Computational studies (DFT) reveal that electron-withdrawing effects from the phenyl ring polarize the C-Br bond, enhancing electrophilicity. To optimize coupling yields:
- Use bulky ligands (e.g., SPhos) to stabilize intermediates.
- Employ polar aprotic solvents (DMF, THF) to stabilize transition states.
Kinetic studies via in situ NMR monitor reaction progress .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-carbon interactions.
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra (Gaussian 16/B3LYP/6-31G*).
Cross-validation with crystallographic data (if available) is critical .
Q. How can this compound serve as an intermediate in bioactive molecule synthesis?
- Methodological Answer : Its bromide moiety enables functionalization for drug candidates:
- Step 1 : Suzuki-Miyaura coupling with aryl boronic acids to create biphenyl scaffolds for kinase inhibitors.
- Step 2 : Nucleophilic displacement with amines to generate quaternary ammonium salts for antimicrobial agents.
- Step 3 : Pharmacokinetic profiling (e.g., LogP via shake-flask method) and in vitro bioassays (IC50 determination) validate therapeutic potential.
Structure-activity relationship (SAR) studies optimize substituent effects .
Q. What are the challenges in quantifying this compound in complex matrices (e.g., environmental samples)?
- Methodological Answer : Matrix interference and low concentrations require:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.
- Analytical Techniques : GC-ECD (electron capture detection) for halogen-specific sensitivity (LOD ~0.1 ppb).
- Isotope Dilution : Use of deuterated analogs (e.g., D5-1-Bromo-4-phenylbutane) as internal standards for LC-MS/MS quantification.
Method validation follows EPA 8270D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
